2,3-Diphenylpyrido[3,2-f]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylpyrido[3,2-f]quinoxaline (DPQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPQ belongs to the family of pyridoquinoxaline derivatives, which have been extensively studied for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline is not fully understood. However, it has been proposed that 2,3-Diphenylpyrido[3,2-f]quinoxaline exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and physiological effects:
2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Diphenylpyrido[3,2-f]quinoxaline has several advantages and limitations for lab experiments. One of the main advantages of 2,3-Diphenylpyrido[3,2-f]quinoxaline is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, 2,3-Diphenylpyrido[3,2-f]quinoxaline has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. 2,3-Diphenylpyrido[3,2-f]quinoxaline is also cytotoxic at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Diphenylpyrido[3,2-f]quinoxaline. One of the main areas of interest is the development of new 2,3-Diphenylpyrido[3,2-f]quinoxaline derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline, which could lead to the development of more specific and effective drugs. In addition, the potential use of 2,3-Diphenylpyrido[3,2-f]quinoxaline in the treatment of neurodegenerative disorders and viral infections warrants further investigation.
Synthesemethoden
2,3-Diphenylpyrido[3,2-f]quinoxaline can be synthesized by the condensation of 2-aminobenzophenone and 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds via a cyclization process, leading to the formation of 2,3-Diphenylpyrido[3,2-f]quinoxaline. The purity and yield of the synthesized 2,3-Diphenylpyrido[3,2-f]quinoxaline can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylpyrido[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to have neuroprotective properties and could be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
87967-75-7 |
---|---|
Produktname |
2,3-Diphenylpyrido[3,2-f]quinoxaline |
Molekularformel |
C23H15N3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2,3-diphenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C23H15N3/c1-3-8-16(9-4-1)21-22(17-10-5-2-6-11-17)26-23-18-12-7-15-24-19(18)13-14-20(23)25-21/h1-15H |
InChI-Schlüssel |
KXGCASPZOHERBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.